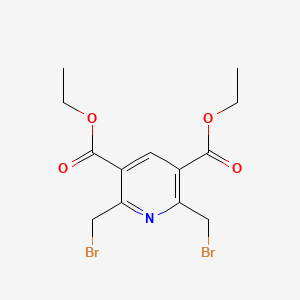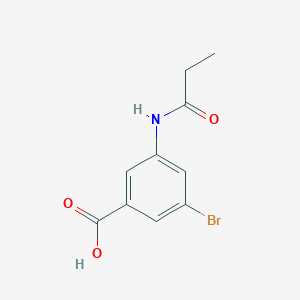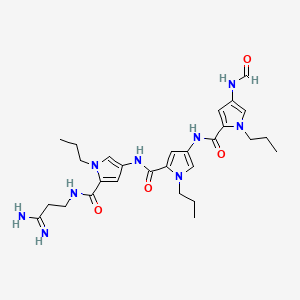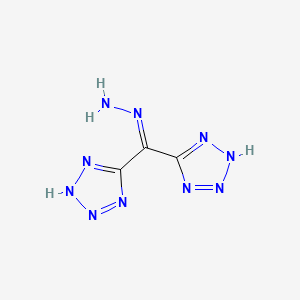![molecular formula C17H16ClNO3 B13978478 (10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)
(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a dibenzoxepin core, a carboxylic acid group, and a chloro-substituted dihydro moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors, such as salicylaldehydes and fluorobenzaldehydes, under microwave-assisted conditions without catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through reactions with diethyloxalate and malonic acid.
Chlorination and Amination: The chloro and methylamino groups are introduced through chlorination and subsequent amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- has numerous applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antidepressant activity may involve the inhibition of neurotransmitter reuptake, while its antipsychotic effects could be due to receptor antagonism .
相似化合物的比较
Similar Compounds
Oxcarbazepine: A structurally related compound with similar therapeutic applications.
Dibenz[b,f]azepine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylamino groups, in particular, enhance its potential for diverse applications in research and industry.
属性
分子式 |
C17H16ClNO3 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC 名称 |
(5R,6R)-3-chloro-5-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-6-carboxylic acid |
InChI |
InChI=1S/C17H16ClNO3/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21/h2-8,13,16,19H,9H2,1H3,(H,20,21)/t13-,16-/m0/s1 |
InChI 键 |
CDCWWLYYNIFTQA-BBRMVZONSA-N |
手性 SMILES |
CNC[C@@H]1[C@H](C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O |
规范 SMILES |
CNCC1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)


![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)










